

A Technical Guide to the Spectroscopic Analysis of 12-Amino-1-dodecanol

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Compound of Interest

Compound Name: 12-Amino-1-dodecanol

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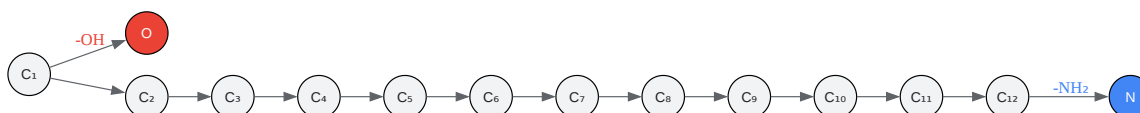
Introduction

12-Amino-1-dodecanol is a bifunctional long-chain molecule incorporating a primary amine at one terminus and a primary alcohol at the other. This unique structure makes it a valuable building block in various fields, including the synthesis of novel surfactants, drug delivery systems, and functionalized polymers. A thorough understanding of its molecular structure is paramount for its effective application and quality control. This guide provides an in-depth analysis of the spectroscopic data of **12-Amino-1-dodecanol**, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, leveraging the well-characterized spectra of 1-dodecanol as a foundational reference to elucidate the structural nuances imparted by the terminal amino group.

Molecular Structure and Key Spectroscopic Features

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on a C₁₂ alkyl chain dictates the characteristic spectroscopic signature of **12-Amino-1-dodecanol**.

Figure 1. Molecular Structure of 12-Amino-1-dodecanol

[Click to download full resolution via product page](#)Figure 1. Molecular Structure of **12-Amino-1-dodecanol**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **12-Amino-1-dodecanol**, both ^1H and ^{13}C NMR will provide distinct signals for the protons and carbons near the functional groups, as well as the long alkyl chain.

^1H NMR Spectroscopy

Reference Spectrum: 1-Dodecanol

The ^1H NMR spectrum of 1-dodecanol is characterized by a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group ($-\text{CH}_2\text{OH}$). The long alkyl chain produces a large, broad signal around 1.2-1.4 ppm, and a triplet at approximately 0.88 ppm for the terminal methyl ($-\text{CH}_3$) group.

Predicted Spectrum: **12-Amino-1-dodecanol**

The introduction of the amino group at the C-12 position will introduce a new set of signals and modify existing ones.

- $-\text{CH}_2\text{OH}$ Protons (C-1): These protons will remain a triplet at approximately 3.64 ppm, deshielded by the adjacent oxygen atom.

- **-CH₂NH₂ Protons (C-12):** These protons will appear as a triplet at approximately 2.67 ppm, deshielded by the nitrogen atom.
- **-NH₂ Protons:** These protons will typically appear as a broad singlet between 1.0-2.0 ppm. The chemical shift can vary depending on solvent and concentration. This peak will disappear upon the addition of D₂O, a key diagnostic test.
- **Alkyl Chain Protons (-CH₂-) (C-2 to C-11):** The bulk of the methylene protons will form a complex multiplet, appearing as a broad peak around 1.2-1.6 ppm.
- **-OH Proton:** This will be a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. This peak will also disappear upon a D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for **12-Amino-1-dodecanol**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH ₂ OH (C-1)	~ 3.64	Triplet	2H
-CH ₂ NH ₂ (C-12)	~ 2.67	Triplet	2H
-NH ₂	~ 1.0 - 2.0	Broad Singlet	2H
-(CH ₂) ₁₀ -	~ 1.2 - 1.6	Multiplet	20H
-OH	Variable	Broad Singlet	1H

¹³C NMR Spectroscopy

Reference Spectrum: 1-Dodecanol

The ¹³C NMR spectrum of 1-dodecanol shows a peak for the carbon attached to the hydroxyl group (-CH₂OH) at approximately 63 ppm. The terminal methyl carbon appears at around 14 ppm, and the other alkyl carbons resonate between 22 and 32 ppm.

Predicted Spectrum: **12-Amino-1-dodecanol**

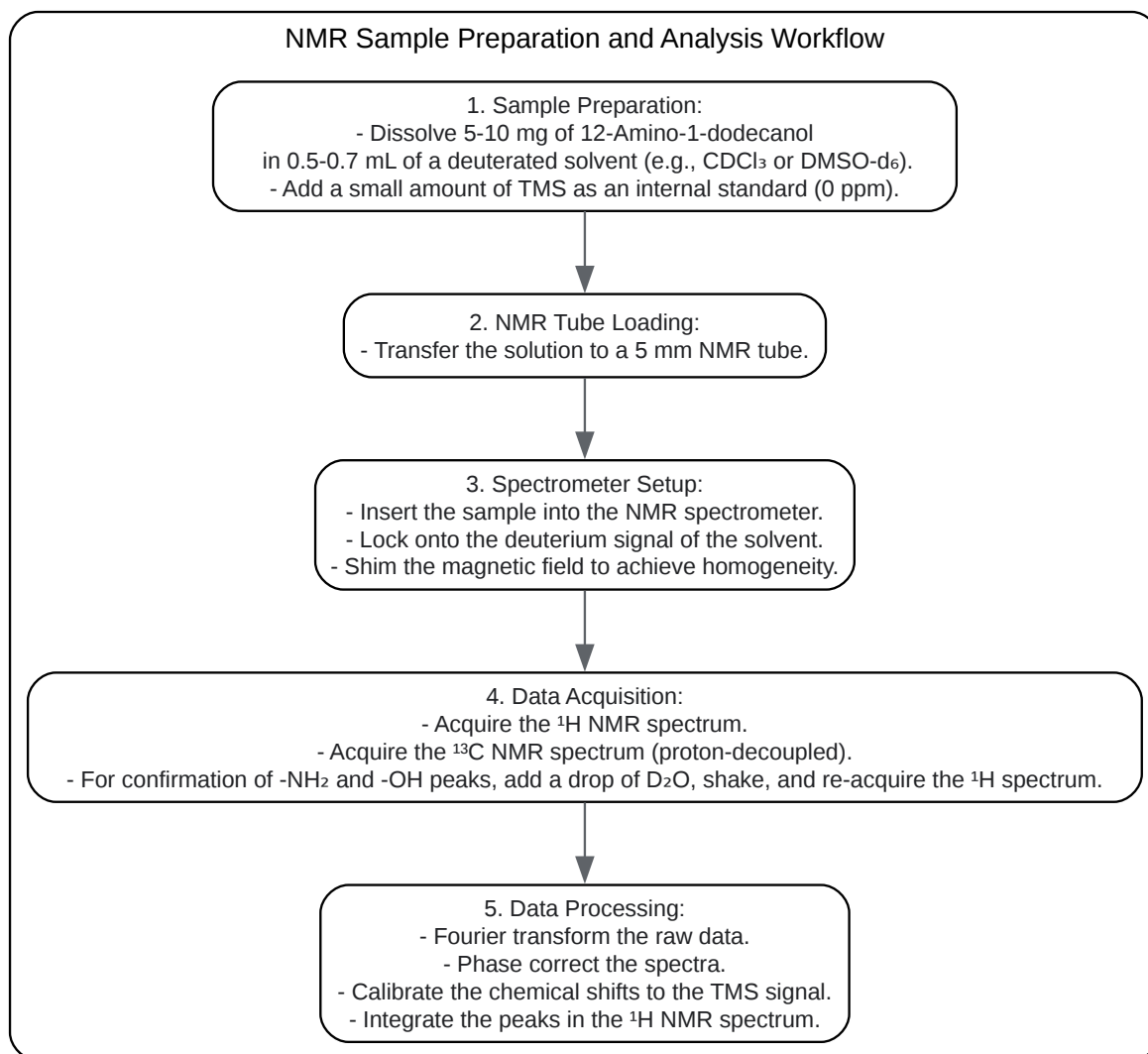
The amino group will deshield the adjacent carbon (C-12).

- -CH₂OH Carbon (C-1): This carbon will appear at approximately 63.1 ppm.
- -CH₂NH₂ Carbon (C-12): This carbon is expected to be in the range of 42.2 ppm.
- Alkyl Chain Carbons (-CH₂-) (C-2 to C-11): These carbons will produce a series of peaks between 25-34 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for **12-Amino-1-dodecanol**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-CH ₂ OH (C-1)	~ 63.1
-CH ₂ NH ₂ (C-12)	~ 42.2
C-2	~ 32.8
C-11	~ 33.8
C-3 to C-10	~ 25.7 - 29.7

Experimental Protocol for NMR Spectroscopy



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Figure 2. NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In **12-Amino-1-dodecanol**, we expect to see characteristic absorptions for the O-H, N-H, C-H, and C-O bonds.

Reference Spectrum: 1-Dodecanol

The FTIR spectrum of 1-dodecanol is dominated by a broad O-H stretching band around 3200-3500 cm^{-1} , strong C-H stretching bands around 2850-2960 cm^{-1} , and a C-O stretching band around 1058 cm^{-1} .

Predicted Spectrum: **12-Amino-1-dodecanol**

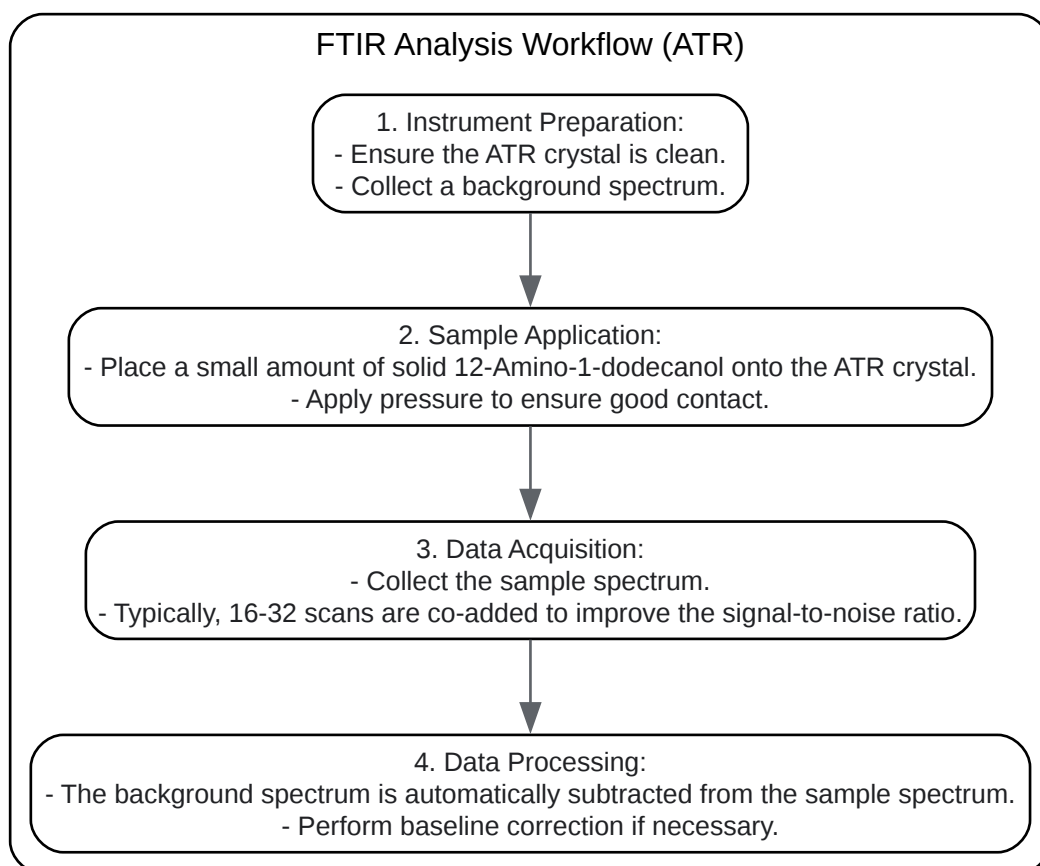
The spectrum of **12-Amino-1-dodecanol** will be a composite of the features of a long-chain alcohol and a primary amine.

- O-H and N-H Stretching Region (3200-3500 cm^{-1}): This region will be complex. A broad absorption due to the hydrogen-bonded O-H stretch of the alcohol will be present.^{[1][2]} Overlapping with this, two sharper peaks characteristic of the symmetric and asymmetric N-H stretching of the primary amine should be observable around 3300-3500 cm^{-1} .^{[3][4]}
- C-H Stretching (2850-2960 cm^{-1}): Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain will be prominent.^[1]
- N-H Bending (1590-1650 cm^{-1}): A medium intensity peak due to the scissoring motion of the -NH₂ group is expected in this region.^[5]
- C-O Stretching (1050-1075 cm^{-1}): A strong peak corresponding to the C-O stretch of the primary alcohol will be present.^{[6][7]}
- N-H Wagging (650-900 cm^{-1}): A broad band due to the out-of-plane bending of the N-H bonds may be observed.^[5]

Table 3: Predicted FTIR Absorption Bands for **12-Amino-1-dodecanol**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	3200 - 3500	Strong, Broad
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium, Two Peaks
C-H Stretch	2850 - 2960	Strong, Sharp
N-H Bend	1590 - 1650	Medium
C-O Stretch	1050 - 1075	Strong
N-H Wag	650 - 900	Medium, Broad

Experimental Protocol for FTIR Spectroscopy



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Figure 3. FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Reference Fragmentation: Long-Chain Alcohols

Long-chain alcohols often exhibit a weak or absent molecular ion peak in their electron ionization (EI) mass spectra.^[8] Common fragmentation pathways include:

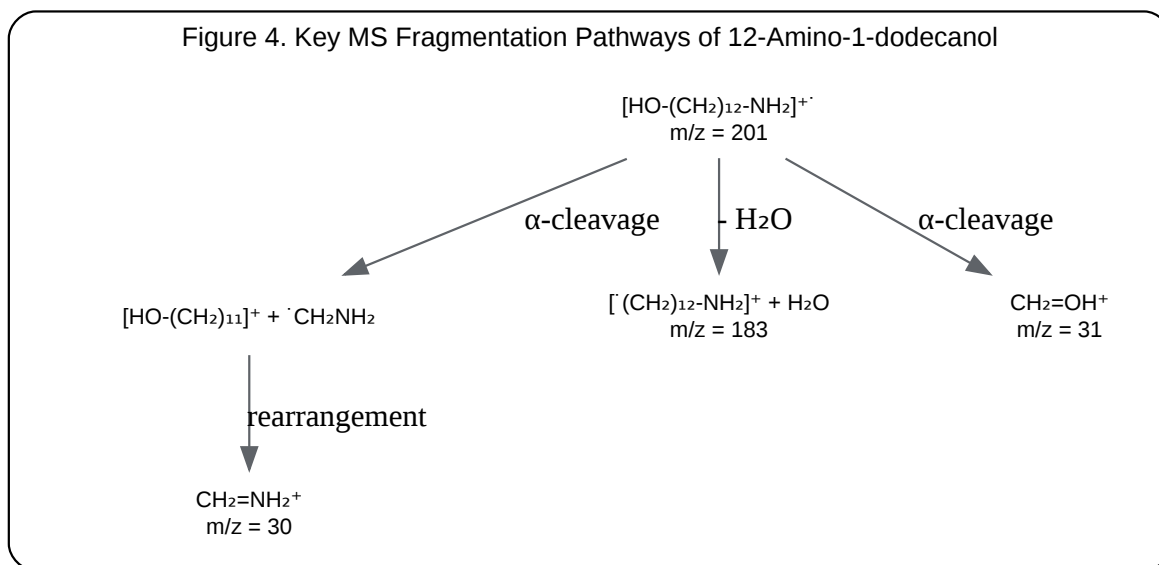
- Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen.
- Dehydration: Loss of a water molecule (M-18).^{[8][9][10]}

Predicted Fragmentation: **12-Amino-1-dodecanol**

The presence of the amino group introduces an additional site for fragmentation and follows the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of **12-Amino-1-dodecanol** is 201.35 g/mol .

- Molecular Ion (M^+): The molecular ion peak at $m/z = 201$ is expected to be present, albeit potentially weak.
- Alpha-cleavage at the Amine Terminus: Cleavage of the C11-C12 bond will result in a prominent fragment at $m/z = 30$ ($CH_2=NH_2^+$). This is a very common fragmentation for primary amines.
- Alpha-cleavage at the Alcohol Terminus: Cleavage of the C1-C2 bond can lead to a fragment at $m/z = 31$ ($CH_2=OH^+$).
- Loss of Water (M-18): A peak at $m/z = 183$ corresponding to the loss of a water molecule from the alcohol end is likely.
- Loss of Ammonia (M-17): A peak at $m/z = 184$ due to the loss of ammonia is also possible.

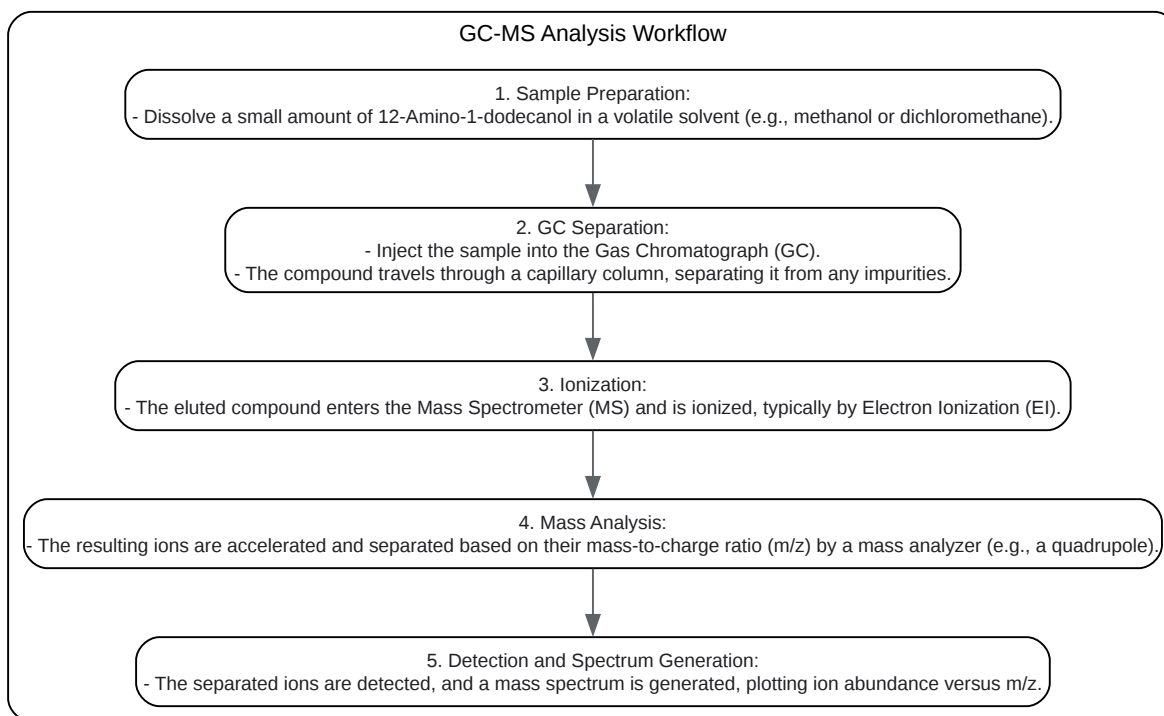
- Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) will be observed due to the fragmentation of the long alkyl chain.



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Figure 4. Key MS Fragmentation Pathways

Experimental Protocol for Mass Spectrometry



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Figure 5. GC-MS Experimental Workflow

Conclusion

The spectroscopic analysis of **12-Amino-1-dodecanol** is a multi-faceted approach that combines the interpretation of NMR, FTIR, and Mass Spectrometry data. By understanding the characteristic signals of the terminal alcohol and amine functional groups, in conjunction with the signals from the long alkyl backbone, a comprehensive and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and characterize this important bifunctional molecule, ensuring its quality and proper application in their scientific endeavors.

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